![molecular formula C13H14N2O2 B7469241 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile
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Overview
Description
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile, also known as OPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. OPEB is a small molecule that has shown promise in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has shown potential in various fields of scientific research. In neuroscience, 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has been studied for its ability to modulate the activity of certain neurotransmitter receptors, such as the GABAA receptor. 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has also been investigated for its potential use in the treatment of anxiety and depression.
In pharmacology, 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has been studied for its potential as a drug lead for the development of new therapeutics. 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has been shown to have high affinity for certain receptors, making it a promising candidate for drug development.
In medicinal chemistry, 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile involves its interaction with certain receptors in the body, such as the GABAA receptor. 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has been shown to bind to the benzodiazepine site on the GABAA receptor, resulting in the modulation of the receptor's activity.
Biochemical and Physiological Effects:
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has been shown to have various biochemical and physiological effects. In animal studies, 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has been shown to have anxiolytic and sedative effects, as well as anticonvulsant and muscle relaxant properties. 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile in lab experiments is its high selectivity for certain receptors, making it a useful tool for studying the activity of these receptors. However, one limitation of using 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for the study of 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile. One direction is the development of new drugs based on the structure of 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile for the treatment of various diseases. Another direction is the investigation of 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile's potential as a tool for studying the activity of certain receptors in the body. Additionally, the study of 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile's effects on different types of cells and tissues could provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 2-(pyrrolidin-1-yl)ethan-1-ol with 2-chloroacetyl chloride to produce 2-(2-chloroacetyl)pyrrolidine. This intermediate is then reacted with 2-cyano-4-fluorobenzaldehyde to produce 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile.
properties
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-11-4-3-5-12(8-11)17-10-13(16)15-6-1-2-7-15/h3-5,8H,1-2,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVDSDIGNSKYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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